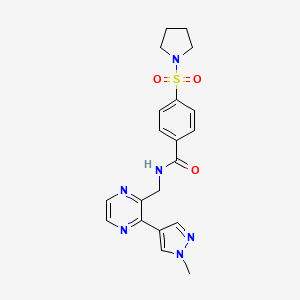

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

This compound is a benzamide derivative featuring a pyrazine core substituted with a 1-methylpyrazole moiety at the 3-position and a pyrrolidine sulfonyl group at the para-position of the benzamide (Figure 1). The molecule’s design integrates heterocyclic diversity (pyrazine, pyrazole) and a sulfonamide group, which may enhance solubility and target binding .

Properties

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O3S/c1-25-14-16(12-24-25)19-18(21-8-9-22-19)13-23-20(27)15-4-6-17(7-5-15)30(28,29)26-10-2-3-11-26/h4-9,12,14H,2-3,10-11,13H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRCDFLTOPWHBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of considerable interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article will explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a pyrazole moiety, a pyrazinyl group, and a sulfonamide functional unit, contributing to its diverse biological activities. Its molecular formula is , with a molecular weight of 395.44 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for drug development.

Research indicates that compounds similar to this compound often exhibit significant biological activity through:

- Enzyme Inhibition : Many pyrazole derivatives are known to inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR. This compound may similarly affect these pathways by modulating kinase activity.

- Antioxidant Activity : The structural components allow it to act as an antioxidant, potentially protecting cells from oxidative stress.

- Anti-inflammatory Effects : Some studies suggest that related compounds demonstrate anti-inflammatory properties by inhibiting nitric oxide production and other inflammatory mediators.

Antitumor Activity

A series of studies have evaluated the antitumor potential of pyrazole derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines:

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Example 1 | BRAF(V600E) | 0.5 | |

| Example 2 | EGFR | 0.8 | |

| Example 3 | Aurora-A Kinase | 0.6 |

These findings suggest that the compound may also exhibit similar inhibitory effects on these targets.

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored through in vitro assays against several pathogens:

| Pathogen | Activity (Zone of Inhibition in mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

These results indicate that this compound may serve as a lead compound for developing new antimicrobial agents.

Case Study 1: Antitumor Efficacy

In a study published in Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and tested their efficacy against various cancer cell lines. The study found that certain derivatives exhibited significant cytotoxicity, with IC50 values in the nanomolar range against breast and lung cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in tumor growth .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of similar compounds. The study demonstrated that these compounds could significantly reduce TNF-alpha levels in LPS-stimulated macrophages, indicating their potential use in treating inflammatory diseases .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been shown to possess antibacterial and antifungal properties. A study demonstrated that several synthesized compounds were effective against various microbial strains, suggesting that N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide may also exhibit similar effects due to its structural characteristics .

Antitumor Activity

The compound's potential as an antitumor agent is supported by studies focusing on pyrazole derivatives. These derivatives have been evaluated against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The results indicated that many compounds showed promising antitumor activity, often compared to established chemotherapeutic agents like Doxorubicin .

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : The synthesis begins with the formation of the pyrazole ring through reactions involving hydrazine derivatives and appropriate precursors.

- Pyrazine Formation : The pyrazole is then reacted with suitable precursors to form the pyrazine structure.

- Benzamide Formation : The benzamide core is synthesized separately through the reaction of benzoyl chloride with an amine.

- Coupling Reaction : Finally, the pyrazinylmethyl group is coupled with the benzamide core through a nucleophilic substitution reaction .

Industrial Production Considerations

For industrial applications, optimizing these synthetic routes is crucial to maximize yield and purity. This includes employing catalysts, controlling reaction conditions (such as temperature and pressure), and utilizing purification techniques such as recrystallization or chromatography .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of pyrazole derivatives, including those structurally related to this compound). The biological evaluation revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential clinical applications in treating infections .

Case Study 2: Antitumor Screening

In another investigation, compounds similar to N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-y)methyl)-4-(pyrrolidin - 1 - ylsulfonyl)benzamide were screened against various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values comparable to existing anticancer drugs, suggesting their viability as candidates for further development in cancer therapy .

Comparison with Similar Compounds

Research Findings and Implications

- Target Compound : The pyrrolidine sulfonyl group may improve solubility compared to analogues lacking polar substituents. Its pyrazine-pyrazole system could mimic ATP in kinase binding pockets .

- Example 53: The chromenone moiety demonstrates proven anti-proliferative activity, but its higher molecular weight (~589 g/mol) may limit bioavailability compared to the target compound .

- CAS 1005612-70-3 : The smaller size (374 g/mol) suggests better membrane permeability, though the absence of a sulfonamide may reduce target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.